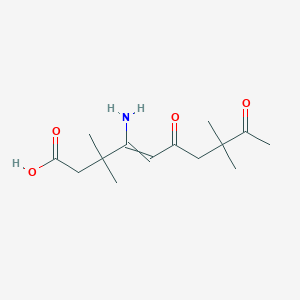
4-Amino-3,3,8,8-tetramethyl-6,9-dioxodec-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3,3,8,8-tetramethyl-6,9-dioxodec-4-enoic acid is an organic compound with a complex structure It features an amino group, multiple methyl groups, and two ketone functionalities within a decenoic acid framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,3,8,8-tetramethyl-6,9-dioxodec-4-enoic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Decenoic Acid Backbone: This can be achieved through a series of aldol condensations and subsequent cyclizations.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, typically using ammonia or amines.
Methylation: The methyl groups can be added through alkylation reactions using methyl iodide or similar reagents.
Oxidation: The ketone functionalities can be introduced through selective oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,3,8,8-tetramethyl-6,9-dioxodec-4-enoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions involving the amino group.
Major Products
Oxidation Products: Carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction Products: Alcohols or other reduced forms of the compound.
Substitution Products: Amides, esters, or other substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-Amino-3,3,8,8-tetramethyl-6,9-dioxodec-4-enoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or ionic interactions with proteins or enzymes, potentially modulating their activity. The ketone functionalities can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3,3,8,8-tetramethyl-6,9-dioxodec-4-enoic acid: shares structural similarities with other amino acids and keto acids.
Iso E Super: A synthetic ketone fragrance with a similar tetramethyl structure but different functional groups and applications.
Tetramethyl acetyloctahydronaphthalenes: Compounds with similar methylation patterns but different core structures and uses.
Properties
CAS No. |
61603-06-3 |
|---|---|
Molecular Formula |
C14H23NO4 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
4-amino-3,3,8,8-tetramethyl-6,9-dioxodec-4-enoic acid |
InChI |
InChI=1S/C14H23NO4/c1-9(16)13(2,3)7-10(17)6-11(15)14(4,5)8-12(18)19/h6H,7-8,15H2,1-5H3,(H,18,19) |
InChI Key |
UNRQHVCLNAUQNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C)CC(=O)C=C(C(C)(C)CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















